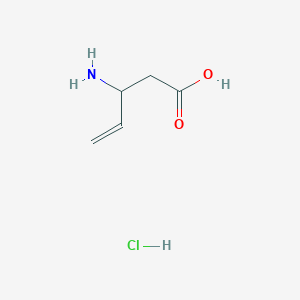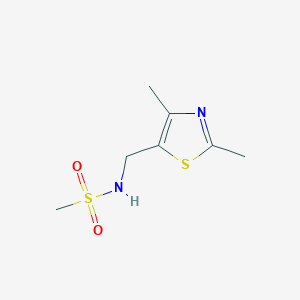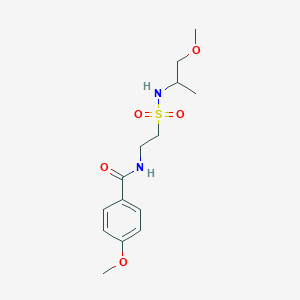
1,2,4-Oxadiazol-3-methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain nitrogen and oxygen atoms in their structures . They have been incorporated into various approved drugs and drug candidates . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles involves the reaction of carboxylic acids with amidoximes . The resulting compounds have shown promising results in terms of their biological activity .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms, two of which are nitrogen and one is oxygen .Chemical Reactions Analysis
1,2,4-Oxadiazoles can undergo a variety of chemical reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
1,2,4-Oxadiazoles are generally stable compounds. Their physical and chemical properties, such as solubility and melting point, can vary depending on their specific substituents .Applications De Recherche Scientifique
- Application : 1,2,4-Oxadiazol-3-methanesulfonamide derivatives have been studied as energetic materials. For instance:
- 3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan (2) : This compound exhibits a melting point similar to TNT and could serve as a potential carrier for molten-cast explosives .
- Hydroxylamine salt (4) : It shows excellent detonation velocity and pressure, surpassing RDX (Research Department Explosive) energy levels. This suggests its potential as a high-energy explosive .
- Sensitivity : Compound 4’s sensitivity is better than that of HMX (High Melting Explosive), making it valuable despite slightly lower detonation performance .
- Discovery : Phenotypic screening identified 1,2,4-oxadiazole derivatives with antiviral activity against ZIKV. Notably, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) demonstrated potent antiviral effects against ZIKV and other Flaviviridae viruses .
- Applications : 1,2,4-Oxadiazole derivatives have been explored as antimicrobial agents:
- Potential : Researchers have synthesized 1,2,4-oxadiazole derivatives as potential anticancer agents. Their structures and biological activities are being investigated .
- Significance : 1,2,4-Oxadiazole derivatives, such as 5d, exhibit antiviral activity against various Flaviviridae viruses, including dengue, Japanese encephalitis, and classical swine fever viruses .
- Scope : 1,2,4-Oxadiazole derivatives have shown promise in agriculture:
Energetic Materials
Antiviral Agents
Antimicrobial Properties
Cancer Research
Broad-Spectrum Antiflaviviral Properties
Agricultural Applications
Mécanisme D'action
Target of Action
Oxadiazole derivatives have been known to interact with various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
Oxadiazole derivatives have been reported to inhibit the activity of various enzymes, leading to the disruption of cellular processes . For instance, inhibition of thymidylate synthase can disrupt DNA synthesis, while inhibition of HDAC can alter gene expression .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various pathways related to the enzymes they target . For example, inhibition of thymidylate synthase can affect the folate pathway, which is crucial for DNA synthesis .
Pharmacokinetics
One study on a related oxadiazole derivative reported rapid clearance in mice, suggesting potential challenges with bioavailability .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, potentially due to their ability to disrupt cellular processes by inhibiting various enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1,2,4-Oxadiazol-3-yl)methanesulfonamide. For instance, the synthesis of oxadiazole derivatives has been reported to be environmentally friendly due to the reduction in the use of volatile organic solvents . Additionally, these compounds have been reported to improve the oxygen balance and release harmless nitrogen gas during decomposition .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2,(H2,4,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGIBRUODQKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,4-Oxadiazol-3-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)
![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)
![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)
![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)


![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)
